molecular formula C8H5Cl2IO2 B3055501 Methyl 3,5-dichloro-4-iodobenzoate CAS No. 651058-99-0

Methyl 3,5-dichloro-4-iodobenzoate

Cat. No.: B3055501
CAS No.: 651058-99-0
M. Wt: 330.93 g/mol
InChI Key: ZQBCSMQUUVHGNV-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-4-iodobenzoate is an organic compound with the molecular formula C8H5Cl2IO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by an iodine atom. The compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dichloro-4-iodobenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 3,5-dichlorobenzoate. The process typically includes the following steps:

    Nitration: Methyl 3,5-dichlorobenzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3,5-dichloro-4-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in methyl 3,5-dichloro-4-aminobenzoate.

    Diazotization and Iodination: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-4-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,5-dichloro-4-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-4-iodobenzoate depends on the specific chemical reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine was attached. In coupling reactions, the iodine atom participates in the formation of a new carbon-carbon bond through the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,5-dichloro-4-iodobenzoate is unique due to the presence of both chlorine and iodine atoms on the benzene ring. This combination of halogens provides distinct reactivity patterns, making it a valuable intermediate in organic synthesis and research .

Biological Activity

Methyl 3,5-dichloro-4-iodobenzoate is an organic compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.

The compound has the molecular formula C8H5Cl2IO2C_8H_5Cl_2IO_2 and features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and an iodine atom at the 4 position. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.

This compound is believed to exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors. Its interactions with esterases suggest a role in metabolic pathways, influencing cellular metabolism and the production of various metabolites.

Key Mechanisms:

  • Enzyme Interaction : The compound interacts with esterases, catalyzing the hydrolysis of ester bonds and potentially leading to the formation of biologically active metabolites.
  • Transport Mechanisms : Studies indicate that it can cross cell membranes via passive diffusion or active transport, enhancing its bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been explored for its potential as a biological control agent against plant-pathogenic bacteria and fungi. For instance, volatile compounds derived from mushrooms containing similar structures have shown significant inhibition against various pathogens .

Anticancer Potential

The compound has also been investigated for anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies are still required to elucidate the specific pathways involved.

Case Studies

  • Antimicrobial Activity Study : A study examined the volatile compounds from Porostereum spadiceum, revealing that derivatives similar to this compound significantly inhibited bacterial growth at low concentrations (10 μg/ml) and fungal germination (0.1-1 μg/ml) .
  • Cytotoxicity Assessment : In vitro assays have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, although further research is needed to establish effective dosages and treatment protocols.

Comparative Analysis

The following table summarizes the structural similarities of this compound with other related compounds:

Compound NameStructure/Notable FeaturesSimilarity Index
Ethyl 3-iodobenzoateLacks chlorine atoms; simpler halogenated structure0.92
Methyl 2-iodobenzoateContains iodine but fewer halogens0.84
Methyl 4-chloro-2-iodobenzoateDifferent substitution pattern; one chlorine atom0.86
Methyl 5-chloro-2-iodobenzoateSimilar halogenation pattern but different chlorine position0.87

Properties

IUPAC Name

methyl 3,5-dichloro-4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2IO2/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBCSMQUUVHGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625228
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651058-99-0
Record name Methyl 3,5-dichloro-4-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,5-dichloro-4-iodobenzoate
Methyl 3,5-dichloro-4-iodobenzoate
Methyl 3,5-dichloro-4-iodobenzoate
Methyl 3,5-dichloro-4-iodobenzoate
Methyl 3,5-dichloro-4-iodobenzoate
Methyl 3,5-dichloro-4-iodobenzoate

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